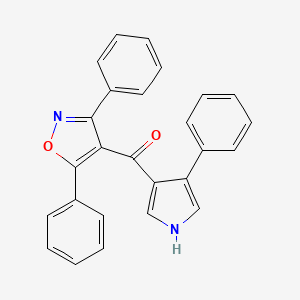
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is a complex organic compound that features a unique combination of isoxazole and pyrrole rings Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while pyrrole is a five-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine and diketones. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The isoxazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds like 4,5-diphenyl-4-isoxazoline have similar structures and biological activities.
Pyrrole Derivatives: Compounds such as 1H-pyrrole-2-carboxylic acid share the pyrrole ring and exhibit similar chemical reactivity
Uniqueness
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is unique due to the combination of isoxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
833458-21-2 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(3,5-diphenyl-1,2-oxazol-4-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(22-17-27-16-21(22)18-10-4-1-5-11-18)23-24(19-12-6-2-7-13-19)28-30-26(23)20-14-8-3-9-15-20/h1-17,27H |
Clé InChI |
RXNLKXRYEGOVOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(ON=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


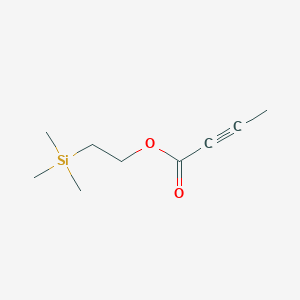
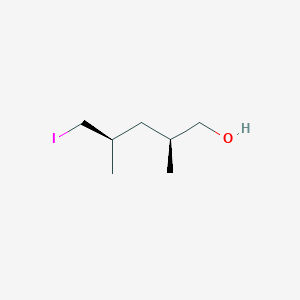
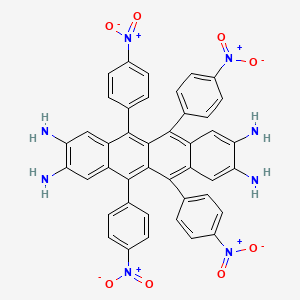
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
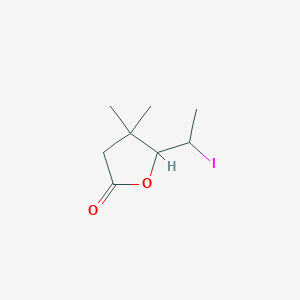
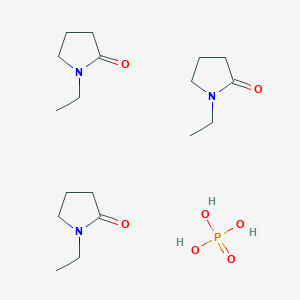
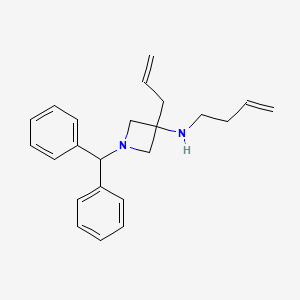
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)

